N-(3-hydroxycyclohexyl)adamantane-1-carboxamide
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Overview
Description
N-(3-hydroxycyclohexyl)adamantane-1-carboxamide: is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts significant stability and resistance to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxycyclohexyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through the use of radical initiators and specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes. The process would likely include the optimization of reaction conditions to maximize yield and minimize by-products. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxycyclohexyl)adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-(3-hydroxycyclohexyl)adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s stability and unique structure make it a candidate for studying biological interactions and pathways.
Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties, making this compound a potential candidate for drug development.
Mechanism of Action
The mechanism of action of N-(3-hydroxycyclohexyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The rigid structure of the adamantane core allows the compound to fit into specific binding sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, including antiviral and neuroprotective actions. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
1-adamantylamine: Another adamantane derivative with applications in medicinal chemistry.
1-adamantanol: Known for its use in the synthesis of other adamantane derivatives.
1-adamantane carboxylic acid: Used as a precursor in the synthesis of various functionalized adamantane compounds.
Uniqueness: N-(3-hydroxycyclohexyl)adamantane-1-carboxamide is unique due to the presence of both a hydroxyl group and a carboxamide group, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-hydroxycyclohexyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c19-15-3-1-2-14(7-15)18-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h11-15,19H,1-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQFCGDZVFGXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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